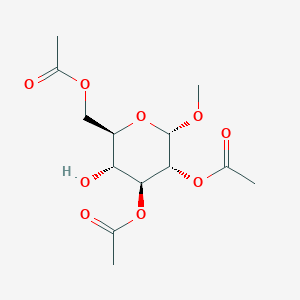

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWIADUEFWYSBL-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453196 | |

| Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18031-51-1 | |

| Record name | α-D-Glucopyranoside, methyl, 2,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective functionalization of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex molecules with significant biological and therapeutic potential. Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is a key synthetic intermediate, providing a versatile building block where the C4 hydroxyl group is available for further chemical modification. This guide presents an in-depth, field-proven multi-step synthesis of this target molecule, commencing from the readily available D-glucose. The strategic use of protecting groups is central to this synthesis, ensuring high regioselectivity and yield. Each experimental choice is rationalized, providing a clear understanding of the underlying chemical principles. This document is intended to serve as a practical and authoritative resource for researchers in carbohydrate chemistry and drug development.

Introduction: The Strategic Importance of Selective Protection in Carbohydrate Synthesis

Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a formidable challenge in synthetic organic chemistry. The ability to selectively protect and deprotect these hydroxyls is paramount for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This compound is a valuable intermediate precisely because it possesses a single free hydroxyl group at the C4 position, a common site for glycosidic bond formation in many biologically important glycans. This targeted synthesis, therefore, provides a reliable pathway to a crucial building block for further synthetic endeavors.

Overall Synthetic Strategy

The synthesis of this compound from D-glucose is a multi-step process that relies on a robust protecting group strategy. The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from D-glucose to the target molecule.

This strategy hinges on the temporary protection of the C4 and C6 hydroxyls as a benzylidene acetal, allowing for the acetylation of the C2 and C3 positions. Subsequent removal of the benzylidene group then sets the stage for the selective acetylation of the more reactive primary C6 hydroxyl.

Part 1: Synthesis of the Starting Material: Methyl-alpha-D-glucopyranoside

The journey begins with the conversion of D-glucose to its methyl glycoside. This is a classic Fischer glycosidation, an acid-catalyzed reaction with methanol that yields a mixture of anomers. By controlling the reaction conditions, the thermodynamically more stable alpha-anomer can be preferentially formed.

Reaction Mechanism: Fischer Glycosidation

The Fischer glycosidation of D-glucose with methanol proceeds via an acid-catalyzed SN1-type mechanism. The key steps involve the protonation of the anomeric hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Methanol then acts as a nucleophile, attacking the anomeric carbon from either the alpha or beta face. Under thermodynamic control (prolonged reaction times), the more stable alpha-anomer, which is favored by the anomeric effect, becomes the major product.

Caption: Simplified mechanism of Fischer Glycosidation.

Experimental Protocol: Methyl-alpha-D-glucopyranoside

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| D-Glucose | 180.16 | 100 g | 0.555 |

| Methanol (anhydrous) | 32.04 | 500 mL | - |

| Concentrated HCl | 36.46 | 5 mL | - |

Procedure:

-

Suspend 100 g of anhydrous D-glucose in 500 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add 5 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux with stirring for 24 hours. The initial suspension will gradually dissolve to form a clear solution.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Neutralize the acid by adding solid sodium carbonate portion-wise until effervescence ceases.

-

Filter the mixture to remove the sodium carbonate and any other insoluble materials.

-

Concentrate the filtrate under reduced pressure to a thick syrup.

-

Induce crystallization by adding a small amount of ethanol and scratching the inside of the flask with a glass rod.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Expected Yield: 70-80%

Part 2: Selective Protection of the C4 and C6 Hydroxyls

With the starting material in hand, the next critical step is to differentiate the hydroxyl groups. This is achieved by forming a benzylidene acetal, which selectively reacts with the primary C6 hydroxyl and the adjacent C4 hydroxyl to form a stable six-membered ring.

Reaction Rationale: Acetal Formation

The reaction of methyl-alpha-D-glucopyranoside with benzaldehyde in the presence of a Lewis acid catalyst (e.g., zinc chloride) leads to the formation of the 4,6-O-benzylidene acetal. This selectivity is driven by the thermodynamic stability of the resulting bicyclic system.

Experimental Protocol: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl-alpha-D-glucopyranoside | 194.18 | 50 g | 0.257 |

| Benzaldehyde | 106.12 | 100 mL | - |

| Zinc Chloride (fused) | 136.30 | 50 g | 0.367 |

Procedure:

-

To a mixture of 50 g of methyl-alpha-D-glucopyranoside and 100 mL of benzaldehyde in a round-bottom flask, add 50 g of freshly fused and powdered zinc chloride.

-

Stir the mixture at room temperature for 24-48 hours. The mixture will become a thick paste.

-

Pour the reaction mixture into a large beaker containing 1 L of ice-cold water and stir vigorously.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.

Expected Yield: 80-90%

Part 3: Acetylation of the C2 and C3 Hydroxyls

With the C4 and C6 positions protected, the hydroxyl groups at C2 and C3 are now available for acetylation. This is a straightforward esterification reaction.

Experimental Protocol: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | 282.29 | 40 g | 0.142 |

| Pyridine (anhydrous) | 79.10 | 200 mL | - |

| Acetic Anhydride | 102.09 | 100 mL | - |

Procedure:

-

Dissolve 40 g of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in 200 mL of anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add 100 mL of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into 1 L of ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol.

Expected Yield: >90%

Part 4: Deprotection of the C4 and C6 Hydroxyls

The next step involves the removal of the benzylidene acetal to expose the C4 and C6 hydroxyl groups. This is achieved through a reductive opening of the acetal.

Reaction Rationale: Reductive Opening of the Benzylidene Acetal

The reductive opening of the 4,6-O-benzylidene acetal can be achieved using various reagents. A common method involves the use of a Lewis acid in the presence of a hydride source, which selectively cleaves the acetal to generate a benzyl ether at one of the positions and a free hydroxyl at the other. However, for the purpose of this synthesis, a more direct deprotection to the diol is desired. This can be achieved by catalytic hydrogenation.

Experimental Protocol: Methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside | 366.37 | 30 g | 0.082 |

| Palladium on Carbon (10%) | - | 3 g | - |

| Ethanol | 46.07 | 500 mL | - |

| Acetic Acid (glacial) | 60.05 | 5 mL | - |

Procedure:

-

Dissolve 30 g of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside in 500 mL of ethanol in a hydrogenation flask.

-

Add 5 mL of glacial acetic acid to the solution.

-

Carefully add 3 g of 10% palladium on carbon to the flask.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a syrup.

-

Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Yield: 70-85%

Part 5: Selective Acetylation of the C6 Hydroxyl Group

This is the final and most crucial step, where the primary hydroxyl group at C6 is selectively acetylated in the presence of the secondary hydroxyl group at C4. This selectivity is based on the greater steric accessibility and inherent nucleophilicity of the primary hydroxyl.

Reaction Rationale: Enhanced Reactivity of the Primary Hydroxyl

The primary hydroxyl group at C6 is sterically less hindered and more nucleophilic than the secondary hydroxyl group at C4. By using a controlled amount of acetylating agent and carefully chosen reaction conditions, it is possible to achieve selective acetylation at the C6 position. A mixture of acetic anhydride and acetic acid has been shown to be effective for this transformation.[1]

Experimental Protocol: this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside | 278.26 | 20 g | 0.072 |

| Acetic Anhydride | 102.09 | 8.8 mL | 0.093 |

| Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

Dissolve 20 g of methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside in 100 mL of acetic acid in a round-bottom flask.

-

Add 8.8 mL of acetic anhydride to the solution.

-

Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: 50-60%[1]

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

1H NMR: The proton NMR spectrum should show three distinct singlets in the region of δ 2.0-2.2 ppm corresponding to the three acetyl groups. The anomeric proton (H-1) should appear as a doublet around δ 4.8-5.0 ppm with a coupling constant (J1,2) of approximately 3-4 Hz, characteristic of an alpha-anomer.

-

13C NMR: The carbon NMR spectrum will show signals for the three acetyl carbonyl carbons around δ 170 ppm and the methyl carbons of the acetyl groups around δ 20-21 ppm. The anomeric carbon (C-1) signal will be in the region of δ 95-100 ppm.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak or a characteristic fragmentation pattern consistent with the structure of the target molecule.

-

Optical Rotation: The specific rotation of the purified compound should be measured and compared with literature values.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and well-documented pathway to a valuable synthetic intermediate. By employing a strategic sequence of protection, acetylation, and deprotection steps, the inherent challenges of regioselective carbohydrate modification are effectively overcome. The detailed protocols and the rationale behind each step are intended to empower researchers to confidently produce this important building block for their own synthetic targets in the fields of glycobiology and medicinal chemistry.

References

- Organic Syntheses, Coll. Vol. 3, p. 586 (1955); Vol. 25, p. 77 (1945). (Procedure for Methyl 4,6-O-benzylidene-α-D-glucopyranoside)

-

Tsvetkov, Y. E., et al. (2021). Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. Russian Journal of Bioorganic Chemistry, 47(1), 99-102.[1]

-

PubChem. "this compound". [Link]

-

Journal of Chemical Education. "Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside". [Link]

-

MDPI. "Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions". [Link]

Sources

A Comprehensive Technical Guide to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, a pivotal intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a foundational understanding of the molecule's properties, the rationale behind its synthesis and purification, and its strategic application in the construction of complex glycans.

Molecular Identity and Structural Rationale

This compound is a selectively protected monosaccharide derivative. Its structure is engineered for a specific purpose: to serve as a glycosyl acceptor in the synthesis of oligosaccharides. The strategic placement of acetyl protecting groups at positions 2, 3, and 6 leaves a single hydroxyl group at the C-4 position available for chemical modification. This design is crucial for directing the regioselectivity of glycosylation reactions.

The alpha-configuration of the methyl glycoside at the anomeric center (C-1) provides stability and prevents the molecule from opening into its linear form, ensuring the pyranose ring structure is maintained throughout synthetic sequences.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5-Diacetoxy-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl]methyl acetate | [1] |

| CAS Number | 18031-51-1 | [1][2] |

| Molecular Formula | C₁₃H₂₀O₉ | [1] |

| Molecular Weight | 320.29 g/mol | [1] |

| Appearance | Light Yellow Thick Syrup | [1] |

| Purity | Min. 97% (by ¹H-NMR) |[1] |

Physicochemical Characteristics

The physical state and solubility profile of this compound are dictated by its molecular structure. The presence of both polar hydroxyl and methoxy groups and the more nonpolar acetyl groups gives it an amphiphilic character, leading to its syrup-like consistency and broad solubility.

Table 2: Solubility and Storage

| Property | Details | Rationale & Field Insights |

|---|---|---|

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Methanol (MeOH), Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl acetate (EtOAc). | The broad solubility is advantageous for synthetic chemistry, allowing it to be used in a variety of reaction solvents, from polar aprotic (DMF, DMSO) to less polar (DCM, EtOAc), accommodating a wide range of reaction partners and conditions. |

| Storage | Store at 0 to 8 °C. | [1][3] Refrigerated storage is recommended to minimize potential degradation over time, such as hydrolysis of the acetyl esters or other side reactions, ensuring the compound's purity and reactivity are maintained for long-term use. |

| Safety | Not classified as a dangerous substance according to GHS. |[1] While not considered hazardous, standard laboratory practices, including the use of personal protective equipment, should always be followed. |

Chemical Reactivity: The C-4 Hydroxyl as a Nucleophilic Hub

The chemical utility of this compound is dominated by the reactivity of the free hydroxyl group at the C-4 position. The acetyl groups at C-2, C-3, and C-6 are electron-withdrawing, which can slightly modulate the nucleophilicity of the C-4 hydroxyl, a factor that must be considered when choosing activation conditions for glycosylation.

Key Reactions:

-

Glycosylation: As a glycosyl acceptor, its primary reaction involves the formation of a glycosidic bond at the C-4 position with an activated glycosyl donor. This is a cornerstone reaction for synthesizing 1,4-linked oligosaccharides, which are prevalent in nature (e.g., in cellulose, starch, and lactose).

-

Acylation and Alkylation: The C-4 hydroxyl can be further functionalized. For instance, it can be acylated to produce the fully protected Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside or alkylated to introduce other permanent or temporary protecting groups.

-

Deacetylation: The three acetyl groups can be quantitatively removed under basic conditions, most commonly via Zemplén deacetylation (catalytic sodium methoxide in methanol), to yield the parent Methyl alpha-D-glucopyranoside.[4] This allows for global deprotection at the final stage of a synthesis.

Caption: Reactivity pathways of the title compound.

Synthesis and Purification Strategy

Achieving the specific 2,3,6-tri-O-acetylated pattern requires a multi-step, regioselective protection-deprotection strategy. A direct partial acetylation of Methyl alpha-D-glucopyranoside would result in a complex mixture that is difficult to separate. Therefore, a more controlled and reproducible synthetic route is employed, prioritizing yield and purity.

The following protocol is a representative example based on established principles of carbohydrate chemistry, such as those used for creating selectively protected building blocks.[4]

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound from Methyl alpha-D-glucopyranoside.

Pillar of Trustworthiness: This protocol integrates a chromatographic purification step, which is self-validating. The separation of the desired product from byproducts and starting materials, confirmed by techniques like Thin Layer Chromatography (TLC) and NMR, ensures the integrity of the final compound.

Step 1: Benzylidene Acetal Protection (C-4 and C-6)

-

Suspend Methyl alpha-D-glucopyranoside in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphor sulfonic acid (CSA).

-

Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction, neutralize the acid with triethylamine, and concentrate under reduced pressure.

-

The crude Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is typically carried forward without further purification.

-

Causality: The 4- and 6-hydroxyl groups react preferentially with benzaldehyde to form a rigid six-membered cyclic acetal, effectively protecting them from subsequent reactions and leaving the C-2 and C-3 hydroxyls exposed.

-

Step 2: Acetylation (C-2 and C-3)

-

Dissolve the crude product from Step 1 in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding ice water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

-

Causality: Acetic anhydride acetylates the available hydroxyl groups at C-2 and C-3. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

Step 3: Reductive Acetal Opening (Exposing C-4 OH)

-

Dissolve the product from Step 2 in an appropriate solvent like tetrahydrofuran (THF).

-

Add a solution of a reducing agent, such as borane trifluoride etherate and sodium cyanoborohydride. This regioselectively opens the benzylidene acetal to yield a benzyl ether at the C-6 position, leaving the C-4 hydroxyl free.

-

Carefully quench the reaction and perform an aqueous work-up.

-

Purify the resulting Methyl 2,3-di-O-acetyl-6-O-benzyl-alpha-D-glucopyranoside by column chromatography.

-

Causality: This is a standard method for regioselective opening of benzylidene acetals. The C-6 position is generally less sterically hindered for the formation of the benzyl ether.

-

Step 4: Acetylation and Debenzylation

-

Acetylate the free C-4 hydroxyl of the product from Step 3 using the procedure in Step 2.

-

Remove the C-6 benzyl group via catalytic hydrogenation (H₂, Pd/C) to yield the free C-6 hydroxyl.

-

Selectively acetylate the primary C-6 hydroxyl under controlled conditions to yield the final product.

-

Alternative Strategy Insight: A more streamlined approach might involve a direct, regioselective enzymatic acetylation, though this often requires specialized enzymes and optimization. The chemical route, while longer, is robust and widely applicable.

-

Step 5: Final Purification

-

Purify the final crude product by silica gel column chromatography.

-

Use a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to obtain this compound as a thick syrup.[4]

Caption: Synthetic and purification workflow.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is required to validate the identity of the final product.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations & Rationale |

|---|---|

| ¹H-NMR | Anomeric Proton (H-1): A doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3.5-4.0 Hz), confirming the α-anomeric configuration. Acetyl Protons: Three distinct singlets between 1.9-2.1 ppm, each integrating to 3 protons, confirming the presence of three acetyl groups. Methoxy Protons: A singlet around 3.4 ppm integrating to 3 protons. Ring Protons: A series of complex multiplets. The proton at C-4 will be in a different chemical environment and show a different coupling pattern compared to the acetylated positions (C-2, C-3). |

| ¹³C-NMR | Anomeric Carbon (C-1): A signal around 96-100 ppm. Carbonyl Carbons: Three signals in the 169-171 ppm region. Methoxy Carbon: A signal around 55 ppm. Pyranose Ring Carbons: Six distinct signals in the 60-85 ppm range. |

| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 3400-3500 cm⁻¹, characteristic of the free hydroxyl group. C=O Stretch: Strong absorption bands around 1740 cm⁻¹ for the ester carbonyls. C-O Stretch: Multiple bands in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI): Expected to show the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of 320.29 g/mol . |

Applications in Drug Development and Glycoscience

This compound is not an active pharmaceutical ingredient itself but is a critical enabler in the synthesis of biologically active molecules.[2][6] Its utility lies in its pre-engineered structure, which saves researchers numerous steps in a complex synthetic campaign.

-

Oligosaccharide Synthesis: It serves as a key building block for constructing specific oligosaccharide sequences found on cell surfaces, which are involved in biological processes like cell recognition, signaling, and immune responses.[4]

-

Glycoconjugate Assembly: It can be used to synthesize fragments of glycoproteins or glycolipids, which are targets for drug development in areas such as oncology and infectious diseases.[7]

-

Development of Carbohydrate-Based Therapeutics: The complex carbohydrates synthesized using this building block may themselves be drug candidates or be used to create vaccines (e.g., carbohydrate antigens) or novel antibiotics.

Caption: Role as a building block in synthesis.

Conclusion

This compound represents a sophisticated tool in the arsenal of the synthetic chemist. Its value is derived not from its intrinsic biological activity, but from its carefully designed structure that enables the efficient and regioselective synthesis of complex carbohydrates. A thorough understanding of its physical properties, chemical reactivity, and the logic behind its synthesis allows researchers to leverage this molecule to its full potential, accelerating the development of novel carbohydrate-based diagnostics, therapeutics, and research probes.

References

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside, CasNo.18031-51-1 BOC Sciences United States [bocscichem.lookchem.com]

- 3. synthose.com [synthose.com]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. glycodepot.com [glycodepot.com]

The Strategic Utility of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the strategic manipulation of protecting groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. Among the vast arsenal of partially protected monosaccharide building blocks, Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside stands out as a pivotal intermediate. Its unique arrangement of acetyl protecting groups leaves a single hydroxyl group at the C4 position, rendering it an invaluable glycosyl acceptor for the construction of 1,4-glycosidic linkages, a common motif in numerous biologically significant molecules. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this versatile building block, offering field-proven insights for its effective utilization in organic synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is typically a light yellow, thick syrup, soluble in various organic solvents such as dimethyl sulfoxide (DMSO), methanol (MeOH), dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate (EtOAc).[1] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18031-51-1 | [1] |

| Molecular Formula | C13H20O9 | [1] |

| Molecular Weight | 320.29 g/mol | [1] |

| Appearance | Light Yellow Thick Syrup | [1] |

| Purity | Min. 97% (by 1H-NMR) | [1] |

Synthesis of this compound: A Tale of Regioselectivity

The synthesis of this compound hinges on the principle of regioselective acetylation of the parent compound, methyl α-D-glucopyranoside. The primary hydroxyl group at C6 is significantly more reactive than the secondary hydroxyl groups at C2, C3, and C4, facilitating its preferential acetylation. Distinguishing between the secondary hydroxyls is more challenging, requiring carefully chosen reaction conditions.

One effective approach involves the use of a Lewis acid catalyst to enhance the regioselectivity of the acetylation reaction. For instance, the combination of 1-acetylimidazole as the acetylating agent and Erbium triflate (Er(OTf)3) as the catalyst in water has been shown to be a highly selective method for the acetylation of primary hydroxyl groups.[3] This system offers a green and efficient route towards selectively acetylated carbohydrates.

A generalized workflow for the regioselective synthesis is depicted below:

Caption: Generalized workflow for the regioselective synthesis.

Experimental Protocol: Regioselective Acetylation

The following protocol is a representative example based on modern synthetic methodologies for achieving regioselective acetylation.

Materials:

-

Methyl α-D-glucopyranoside

-

1-acetylimidazole

-

Erbium (III) triflate (Er(OTf)3)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl α-D-glucopyranoside in deionized water, add a catalytic amount of Er(OTf)3.

-

Slowly add a controlled molar equivalent of 1-acetylimidazole to the reaction mixture while monitoring the temperature. The stoichiometry is critical to favor tri-acetylation.

-

Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (Er(OTf)3): The use of a Lewis acid coordinates with the hydroxyl groups, modulating their nucleophilicity and sterically hindering certain positions, thereby directing the acetylation to the more accessible hydroxyls.

-

1-acetylimidazole: This is a mild and selective acetylating agent, which helps in controlling the extent of acetylation.

-

Controlled Stoichiometry: Limiting the amount of the acetylating agent is crucial to prevent the formation of the fully acetylated product.

-

Chromatographic Purification: Due to the potential for the formation of other acetylated isomers and the fully acetylated product, column chromatography is essential for isolating the pure tri-O-acetylated compound.

Application as a Building Block in Glycosylation Reactions

The primary utility of this compound in organic synthesis is as a glycosyl acceptor. The free hydroxyl group at the C4 position serves as a nucleophile to attack an activated glycosyl donor, leading to the formation of a 1,4-glycosidic bond. This strategy is fundamental to the synthesis of various oligosaccharides.

A typical glycosylation workflow involving this building block is illustrated below:

Caption: Glycosylation workflow using the title compound as an acceptor.

The choice of the glycosyl donor and the promoter is critical for achieving high yield and stereoselectivity in the glycosylation reaction. Common glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The selection of the promoter is dependent on the nature of the glycosyl donor.

While direct examples with the tri-O-acetylated acceptor are specific to proprietary research, the reactivity is analogous to the well-studied Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, which is frequently used as a glycosyl acceptor at the C4 position.[4] For instance, in a typical reaction, the acceptor would be reacted with a glycosyl donor, such as a per-O-benzoylated glycosyl bromide, in the presence of a promoter like silver triflate to yield the desired disaccharide.

Role in Drug Development and Complex Molecule Synthesis

Carbohydrates are integral components of many biologically active molecules, and their derivatives are a growing class of therapeutics. Partially protected building blocks like this compound are crucial for the synthesis of these carbohydrate-based drugs. The ability to selectively introduce a glycosidic linkage at the C4 position allows for the construction of oligosaccharide chains found in natural products or the modification of existing drug scaffolds with carbohydrate moieties to improve their pharmacological properties.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly in the field of glycoscience. Its synthesis, while requiring careful control of regioselectivity, provides a valuable intermediate with a single free hydroxyl group at the C4 position. This unique feature makes it an ideal glycosyl acceptor for the construction of 1,4-glycosidic linkages, which are prevalent in a wide range of biologically important molecules. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the synthesis of complex carbohydrates and carbohydrate-based therapeutics.

References

-

Optimization of regioselective acetylation of methyl α-D-glucopyranoside as the model substrate. ResearchGate. Available at: [Link]

-

Yadav, V., and Kumar, A. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1826-1833. Available at: [Link]

-

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. PubChem. Available at: [Link]

-

Use of 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoro-alpha-D- glucopyrano)-[2,1-d]-2-oxazoline as a glycosyl donor. Synthesis of benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoro-beta-D-glucopyran osy l)-2- deoxy-alpha-D-galactopyranoside. PubMed. Available at: [Link]

-

Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Justus-Liebig-Universität Gießen. Available at: [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available at: [Link]

-

Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

-

Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Selective Acetylation of per-O-TMS-Protected Monosaccharides. PubMed Central. Available at: [Link]

-

,”Selective Acylation of Methyl a-D Mannopyranoside Using Various Acylating Agent”,. ResearchGate. Available at: [Link]

-

α-D-Glucopyranoside, methyl. NIST WebBook. Available at: [Link]

-

Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available at: [Link]

-

Carbohydrate-based drugs launched during 2000−2021. PubMed Central. Available at: [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Acetyl Protecting Groups in Carbohydrate Chemistry

Abstract

In the intricate landscape of carbohydrate chemistry, the synthesis of complex glycans and glycoconjugates demands precise control over the reactivity of numerous hydroxyl groups. Acetyl (Ac) groups are among the most fundamental and widely utilized protecting groups due to their reliability, ease of introduction and removal, and profound influence on the stereochemical outcome of glycosylation reactions.[1] This technical guide provides a comprehensive analysis of the multifaceted role of acetyl protecting groups, detailing their function in stereocontrol via neighboring group participation, their impact on glycosyl donor reactivity, and the standard protocols for their application and cleavage. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage these critical tools in glycoscience.

The Challenge of Carbohydrate Synthesis: A Tale of Many Hydroxyls

Carbohydrates are the most densely functionalized class of biopolymers in nature.[2] Each monosaccharide unit is adorned with multiple hydroxyl groups of similar reactivity, making site-specific modification a formidable challenge.[1][3] To achieve regioselective functionalization and construct specific glycosidic linkages, synthetic chemists rely on the strategic use of protecting groups to temporarily mask certain hydroxyls while leaving others available for reaction.[4] The choice of a protecting group is dictated by its stability under various reaction conditions, its ease of introduction, and, most importantly, its clean and selective removal without affecting the rest of the molecule.[4][5] Among the arsenal of available protecting groups, the simple acetyl group stands out for its versatility and profound impact on synthetic strategy.[6]

The Acetyl Group: A Workhorse of Glycochemistry

The acetyl group, an ester, is a cornerstone of carbohydrate synthesis for several key reasons:

-

Ease of Introduction and Removal: Acetyl groups are readily introduced under basic conditions (e.g., acetic anhydride in pyridine) or acidic conditions.[6] Their removal, typically under basic conditions like the Zemplén deacetylation, is efficient and high-yielding.[7]

-

Stability: Acetyl groups are robust and stable to a wide range of reaction conditions, particularly the acidic conditions often used to cleave other common protecting groups like silyl ethers or acetals.[1][8]

-

Crystallinity: Per-O-acetylated sugars are often highly crystalline, which facilitates their purification by recrystallization.

-

Reactivity Modulation: As strongly electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center.[9] This "disarming" effect deactivates the glycosyl donor, making it less reactive.[1] This principle is fundamental to advanced strategies like chemoselective glycosylation, where donors are activated sequentially based on their reactivity profiles.[1]

-

Stereochemical Control: Most critically, an acetyl group at the C-2 position of a glycosyl donor can control the stereochemical outcome of a glycosylation reaction through a mechanism known as neighboring group participation.[10]

Installation of Acetyl Groups: Per-O-Acetylation

The most common method for protecting all hydroxyl groups on a saccharide is per-O-acetylation. This is typically achieved by treating the unprotected sugar with an excess of acetic anhydride in a basic solvent like pyridine. The pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

Experimental Protocol: Per-O-Acetylation of D-Glucose

-

Preparation: Dissolve D-glucose (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (a slight excess for each hydroxyl group, typically 5.0-6.0 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess acetic anhydride.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the pyridine. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with 1M HCl to remove residual pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, penta-O-acetyl-β-D-glucopyranose, can often be purified by recrystallization from ethanol.

Removal of Acetyl Groups: The Zemplén Deacetylation

The classic method for removing acetyl groups is the Zemplén deacetylation, a transesterification reaction using a catalytic amount of sodium methoxide in methanol.[7] This reaction is mild, rapid, and typically proceeds in near-quantitative yield.[7] The driving force is the formation of methyl acetate, and the product alcohol is simply recovered after neutralization.

Experimental Protocol: Zemplén Deacetylation

-

Preparation: Dissolve the O-acetylated carbohydrate (1.0 eq) in dry methanol in a flask under an inert atmosphere.[6]

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 eq of a 1 M solution in methanol) at 0°C.[6]

-

Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material has been fully consumed. The reaction is often complete in under an hour.

-

Neutralization: Add an acidic ion-exchange resin (H+ form) to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).[6] This step is crucial as it removes the sodium ions without an aqueous work-up.

-

Isolation: Filter the resin and wash it thoroughly with methanol.[6]

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting deprotected carbohydrate is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.[6]

| Method | Reagents | Conditions | Key Features |

| Acetylation | Acetic Anhydride, Pyridine | 0°C to Room Temp | Highly efficient for per-O-acetylation; basic conditions.[6] |

| Zemplén Deacetylation | Catalytic NaOMe, Methanol | Room Temp | Mild, fast, and high-yielding; avoids water.[6][7] |

| Ammonia Deacetylation | NH₃ in Methanol | Room Temp | A common alternative to Zemplén. |

| Hydrazine Deacetylation | Hydrazine Acetate | Room Temp | Can offer selectivity for anomeric deacetylation.[11] |

The Power of Participation: Stereodirecting Effects

The most significant role of the acetyl group in carbohydrate synthesis is its ability to direct the stereochemical outcome of glycosylation when positioned at C-2. This occurs through a mechanism called neighboring group participation (NGP) .[12][13]

Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetyl group acts as an internal nucleophile, attacking the anomeric center.[10] This forms a stable, bicyclic acyloxonium ion intermediate (specifically, a dioxolenium ion).[10][14] This intermediate completely shields one face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite face, leading exclusively to the formation of a 1,2-trans glycosidic bond.[10] For a glucose or galactose donor (where the C-2 substituent is equatorial), this results in a β-glycoside. For a mannose donor (where the C-2 substituent is axial), this results in an α-glycoside.[10]

Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.

Challenges: The Problem of Acyl Group Migration

A significant drawback of using ester-based protecting groups like acetyl is their propensity for intramolecular migration.[15] This phenomenon is particularly prominent in carbohydrates where multiple hydroxyl groups are in close proximity.[16] Acyl migration can occur under both acidic and basic conditions and involves the formation of a cyclic orthoester intermediate, leading to the transfer of the acetyl group to an adjacent free hydroxyl.[15][17] This can lead to a mixture of constitutional isomers, complicating purification and compromising synthetic yields.[15] Recent studies have even shown that acetyl groups can migrate across glycosidic linkages.[16][18] Careful planning of the synthetic route and deprotection strategy is essential to mitigate this issue.

A Strategic Workflow

The principles of acetylation, deacetylation, and neighboring group participation are integrated into complex synthetic workflows. A common strategy involves protecting all hydroxyls as acetates, selectively modifying one position, performing a key reaction like glycosylation, and finally removing all protecting groups.

Caption: General synthetic workflow using acetyl groups in oligosaccharide synthesis.

Conclusion

The acetyl group is far more than a simple placeholder in carbohydrate chemistry. It is an active participant that enables chemists to modulate reactivity and, most importantly, to exert precise control over the stereoselective formation of glycosidic bonds. Its ease of use, stability, and reliable participation at the C-2 position have cemented its status as an indispensable tool in the synthesis of biologically important oligosaccharides and glycoconjugates. While challenges like acyl migration require careful consideration, a thorough understanding of the properties and reactivity of the acetyl group empowers scientists to design and execute elegant and efficient synthetic strategies in the complex and rewarding field of glycoscience.

References

- A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides - Benchchem. (n.d.).

- Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC - NIH. (n.d.).

- Mechanism of Acyl Group Migration in Carbohydrates - Åbo Akademi University Research Portal. (2023, August 1).

- Acyl Group Migration in Carbohydrates - Doria.fi. (n.d.).

- The proposed acetyl group migration and hydrolysis pathway. - ResearchGate. (n.d.).

- 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.).

- Why are protecting groups used in carbohydrate synthesis? | TutorChase. (n.d.).

- Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. (n.d.).

- Mechanism of Acyl Group Migration in Carbohydrates - PubMed. (2023, August 1).

- Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions. (2021, August 13).

- Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods | The Journal of Organic Chemistry - ACS Publications. (2022, October 17).

- Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC - PubMed Central. (n.d.).

- Stereo- and Site-Selective Acylation in Carbohydrate Synthesis. (2023, November 20).

- An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates | Semantic Scholar. (n.d.).

- Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation–n Interaction | Journal of the American Chemical Society. (2017, March 15).

- Anomeric deacetylation of selected carbohydrate derivatives using zinc acetate. (n.d.).

- Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity - MDPI. (n.d.).

- Protecting group manipulations in carbohydrate chemistry. (n.d.).

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (n.d.).

- De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6).

- Glycosyl Formates: Glycosylations with Neighboring-Group Participation - MDPI. (n.d.).

- Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation: Journal of Carbohydrate Chemistry - Taylor & Francis Online. (2010, September 8).

- Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B | ACS Omega - ACS Publications. (2025, May 7).

- Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC - NIH. (n.d.).

- Zemplén deacetylation - Chemistry Online. (2023, March 28).

- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020, November 30).

- Green Chemistry - RSC Publishing. (n.d.).

- Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors | Journal of the American Chemical Society. (n.d.).

- An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. (2025, August 7).

- Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing). (n.d.).

- Advances in Protecting Groups for Oligosaccharide Synthesis - ResearchGate. (2023, April 14).

- Novel protecting group strategies in the synthesis of oligosaccharides - Scholarly Publications Leiden University. (2018, May 31).

- Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (2025, August 6).

- Protecting Group-Free Synthesis of Glycosides. (n.d.).

- PROTECTING GROUPS & CARBOHYDRATES NOTES - Alchemyst. (n.d.).

- 1.06 – Protecting Group Manipulations in Carbohydrate Synthesis - Semantic Scholar. (n.d.).

- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10).

- deacetylation of saccharide : r/Chempros - Reddit. (2025, November 10).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. tutorchase.com [tutorchase.com]

- 5. alchemyst.co.uk [alchemyst.co.uk]

- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemistry-online.com [chemistry-online.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccsenet.org [ccsenet.org]

- 12. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.abo.fi [research.abo.fi]

- 16. doria.fi [doria.fi]

- 17. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Mastering the Polysyllabic Puzzle: Core Principles of Protecting Group Strategy in Carbohydrate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex carbohydrates and glycoconjugates stands as one of the most formidable challenges in modern organic chemistry. Unlike the template-driven synthesis of peptides and oligonucleotides, carbohydrate synthesis must contend with the dense polyfunctionality of its monosaccharide building blocks, where multiple hydroxyl groups of similar reactivity demand a sophisticated and strategic approach for selective manipulation. This guide delves into the foundational principles of protecting group strategy, a critical element that moves beyond simple masking of functional groups to become an active tool in dictating reactivity, regioselectivity, and, most importantly, the stereochemical outcome of glycosylation reactions. We will explore the causality behind experimental choices, from the selection of orthogonal protecting group sets to their role in neighboring group participation, providing field-proven insights for the rational design and successful execution of complex oligosaccharide synthesis.

The Inherent Challenge: Why Carbohydrates Demand a Strategic Approach

Carbohydrates are the most densely functionalized class of biopolymers in nature.[1][2] Each monosaccharide unit presents multiple hydroxyl groups, often with only subtle differences in reactivity.[1][2] The primary hydroxyl group (e.g., at C-6 in a hexopyranose) is generally the most reactive due to reduced steric hindrance, but discriminating between the various secondary hydroxyls is a significant hurdle.[2][3] Any attempt to perform a selective reaction, such as forming a specific glycosidic linkage, without a coherent protection strategy would result in a complex, inseparable mixture of products.

Therefore, the core of carbohydrate synthesis is the strategic masking and unmasking of these hydroxyl groups.[4] A protecting group is a temporary modification that renders a functional group inert to a specific set of reaction conditions and can be removed later without affecting the rest of the molecule.[5] An effective protecting group strategy is the master plan that dictates the entire synthetic route, enabling the construction of complex, branched oligosaccharides with precisely defined linkages.[4][5]

Classification and Selection of Protecting Groups

Protecting groups in carbohydrate chemistry are broadly classified based on their chemical structure, which in turn dictates their stability and cleavage conditions. The three most common classes are ethers, esters, and acetals.[6][7]

Ether-Type Protecting Groups

Ethers are generally characterized by their high stability under both acidic and basic conditions, making them ideal for use as "permanent" protecting groups that remain intact throughout a multi-step synthesis.[1][5]

-

Benzyl (Bn) Ethers : Perhaps the most widely used permanent protecting group, benzyl ethers are introduced using benzyl halides (e.g., BnBr) under basic conditions.[8] They are exceptionally stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that typically does not affect other functional groups like esters or acetals.[1]

-

Substituted Benzyl Ethers : Derivatives like the p-methoxybenzyl (PMB) ether offer different cleavage options. The PMB group can be removed under milder oxidative conditions (e.g., DDQ or CAN) in the presence of benzyl ethers, providing an additional layer of orthogonality.[8]

-

Silyl Ethers : Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer tunable stability.[6][9] Their steric bulk allows for regioselective protection of less hindered hydroxyls, particularly the primary C-6 position.[3] They are stable to many reaction conditions but are readily cleaved by fluoride ion sources (e.g., TBAF), providing a crucial orthogonal deprotection strategy.[9]

Ester-Type Protecting Groups

In contrast to ethers, esters are labile under basic conditions (saponification), making them excellent "temporary" protecting groups.[6]

-

Acetyl (Ac) and Benzoyl (Bz) Esters : These are commonly introduced using the corresponding anhydride or chloride with a base catalyst.[10] Their primary strategic value lies not only in their temporary nature but also in their ability to act as participating groups to control stereochemistry, a concept discussed in Section 4.[11][12]

-

Pivaloyl (Piv) Esters : The sterically bulky pivaloyl group offers greater stability compared to acetyl esters and can be advantageous in preventing unwanted side reactions.[2]

-

Specialized Esters : Groups like the levulinoyl (Lev) and chloroacetyl esters can be removed under specific, mild conditions (hydrazine for Lev, thiourea for chloroacetyl) that leave other esters intact, further expanding the orthogonal toolkit.[1]

Acetal and Ketal Protecting Groups

Acetals and ketals are primarily used to protect 1,2- or 1,3-diols. They are stable to basic and neutral conditions but are readily cleaved by acid.[6]

-

Benzylidene Acetals : Formed from benzaldehyde, these are exceptionally useful for simultaneously protecting the C-4 and C-6 hydroxyls of hexopyranosides.[1] The resulting bicyclic system locks the pyranose ring in a more rigid conformation, which can significantly influence the reactivity of the remaining hydroxyl groups.[13] Regioselective reductive opening of the benzylidene acetal can then expose either the C-4 or C-6 hydroxyl.[1]

-

Isopropylidene Acetals (Acetonides) : These are commonly used to protect cis-diols, such as the C-1/C-2 and C-2/C-3 diols in furanoses or the C-4/C-6 diols in galactopyranosides.[1]

Table 1: Comparison of Common Hydroxyl Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Class | Introduction Conditions | Cleavage Conditions | Stability | Key Strategic Use |

|---|---|---|---|---|---|---|

| Benzyl | Bn | Ether | NaH, BnBr | H₂, Pd/C | Stable to acid/base | Permanent protection |

| p-Methoxybenzyl | PMB | Ether | NaH, PMBCl | DDQ or CAN (Oxidative) | Stable to base; acid labile | Orthogonal to Bn; permanent/temporary |

| tert-Butyldimethylsilyl | TBDMS | Ether | TBDMSCl, Imidazole | TBAF (Fluoride) | Stable to base; acid labile | Orthogonal to esters/Bn; primary OH |

| Acetyl | Ac | Ester | Ac₂O, Pyridine | NaOMe (Basic); Mild Acid | Labile to base; stable to acid | Temporary; C-2 participation |

| Benzoyl | Bz | Ester | BzCl, Pyridine | NaOMe (Basic) | More stable than Ac | Temporary; C-2 participation |

| Benzylidene Acetal | Acetal | PhCHO, ZnCl₂ | H⁺ (Acidic); H₂ (Reductive Opening) | Stable to base | 4,6-diol protection; conformational lock |

The Cornerstone of Strategy: Orthogonal Protection

The power of modern carbohydrate synthesis lies in the concept of orthogonal protection . This strategy employs a set of protecting groups on a single molecule, where each type of group can be removed with a specific reagent that does not affect any of the others.[4][5][14] This allows for the sequential unmasking of specific hydroxyl groups for selective modification, which is essential for building branched oligosaccharides.[4][15]

A classic orthogonal set includes:

-

Benzyl (Bn) ethers as permanent groups, removed last by hydrogenolysis.

-

Acetyl (Ac) or Benzoyl (Bz) esters as temporary groups, removed by base.

-

Silyl (e.g., TBDMS) ethers as a second class of temporary groups, removed by fluoride.

This three-tiered system allows a chemist to deprotect and glycosylate at a silyl-protected position, then subsequently deprotect and glycosylate at an ester-protected position, all while the benzyl ethers remain intact.

Caption: A workflow illustrating an orthogonal protecting group strategy.

Beyond Masking: Directing Stereochemical Outcomes

Protecting groups do more than just prevent unwanted reactions; they are instrumental in controlling the stereochemistry of the newly formed glycosidic bond.[11] This is most evident in the principle of neighboring group participation .[11][12][13]

The stereochemical outcome of a glycosylation reaction is determined at the anomeric center. When a glycosyl donor is activated, it forms a transient, highly reactive oxocarbenium ion intermediate. The facial selectivity of the incoming glycosyl acceptor's attack on this intermediate dictates whether an α- (1,2-cis) or β- (1,2-trans) linkage is formed (in the gluco- or galacto- series).

-

1,2-trans Glycosylation : If a participating group, such as an acetyl or benzoyl ester, is placed at the C-2 position of the glycosyl donor, the outcome is highly predictable.[11] The ester's carbonyl oxygen attacks the incipient oxocarbenium ion intramolecularly to form a stable, bicyclic acyloxonium ion intermediate.[12] This intermediate completely shields one face of the molecule, forcing the nucleophilic glycosyl acceptor to attack from the opposite face, resulting exclusively in the 1,2-trans product.[11][12]

-

1,2-cis Glycosylation : Achieving a 1,2-cis linkage is often more challenging. It requires a non-participating group, such as a benzyl ether, at the C-2 position.[11] In this case, no acyloxonium ion is formed. The stereochemical outcome is then a complex interplay of factors including the anomeric effect, solvent effects, temperature, and the nature of the donor and acceptor.[16]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mpikg.mpg.de [mpikg.mpg.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies for Bioactive Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside (CAS No. 18031-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside (CAS No. 18031-51-1), a partially protected carbohydrate derivative. The strategic placement of acetyl protecting groups, leaving a free hydroxyl at the C-4 position, makes this molecule a valuable synthetic intermediate, particularly as a glycosyl acceptor in the field of synthetic carbohydrate chemistry. This guide will delve into its chemical and physical properties, principles of its synthesis through regioselective acetylation, methods for its characterization, and its primary application in the construction of complex oligosaccharides. While direct biological activity data for this specific compound is not extensively documented, its role in synthesizing larger carbohydrate structures, which are often biologically active, will be discussed.

Introduction: The Strategic Importance of Partially Protected Glycosides

In the realm of drug development and glycobiology, the synthesis of complex carbohydrates and glycoconjugates is of paramount importance. These molecules play critical roles in a myriad of biological processes, from cell-cell recognition and immune responses to viral and bacterial infections.[1] The chemical synthesis of oligosaccharides, however, is a complex task that requires precise control over the reactivity of multiple hydroxyl groups on the monosaccharide building blocks.

This is where partially protected glycosides, such as Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside, become indispensable tools. By selectively protecting certain hydroxyl groups while leaving others free for reaction, chemists can direct the formation of glycosidic bonds to specific positions. The title compound, with its free hydroxyl group at the C-4 position, is a classic example of a "glycosyl acceptor," designed for the formation of a (1→4)-glycosidic linkage, a common motif in many biologically significant carbohydrates.

Core Chemical and Physical Properties

Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside is a derivative of methyl α-D-glucopyranoside where the hydroxyl groups at positions 2, 3, and 6 are protected as acetate esters.[2][3]

| Property | Value | Source(s) |

| CAS Number | 18031-51-1 | [2][3] |

| Molecular Formula | C₁₃H₂₀O₉ | [2][3] |

| Molecular Weight | 320.29 g/mol | [2][3] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5-Diacetoxy-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl]methyl acetate | [2] |

| Synonyms | Methyl α-D-Glucopyranoside 2,3,6-Triacetate | [4] |

| Appearance | Light Yellow Thick Syrup | [2] |

| Solubility | Soluble in DMSO, Methanol (MeOH), DMF, Dichloromethane (DCM), Ethyl Acetate (EtOAc) | [2] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Purification: The Art of Regioselective Acetylation

The synthesis of Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside hinges on the ability to selectively acetylate the primary hydroxyl group at C-6 and the secondary hydroxyls at C-2 and C-3, while leaving the C-4 hydroxyl group unprotected. The increased reactivity of the primary hydroxyl at C-6 often allows for its selective protection under controlled conditions. The differentiation between the secondary hydroxyls is more challenging and typically requires multi-step protection-deprotection strategies.

-

Protection of the 4 and 6 positions: The starting material, methyl α-D-glucopyranoside, can be reacted with benzaldehyde in the presence of a Lewis acid catalyst to form methyl 4,6-O-benzylidene-α-D-glucopyranoside.[6] This protects the C-4 and C-6 hydroxyls simultaneously.

-

Acetylation of the 2 and 3 positions: The remaining free hydroxyl groups at C-2 and C-3 can then be acetylated using acetic anhydride in pyridine.

-

Selective deprotection of the 6-position: The benzylidene acetal can be regioselectively opened to free the C-6 hydroxyl group, often using a reagent like N-bromosuccinimide (NBS).

-

Acetylation of the 6-position: The newly freed primary hydroxyl at C-6 can then be acetylated.

-

Deprotection of the 4-position: Finally, the remaining protecting group at C-4 would be removed to yield the target compound.

A more direct, but potentially lower-yielding, approach involves the direct regioselective acetylation of methyl α-D-glucopyranoside. Various methods have been explored for the regioselective acylation of carbohydrates, including the use of specific catalysts like bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) or enzymatic catalysis, which can favor acylation at the primary hydroxy group.[7]

Representative Experimental Protocol (Conceptual)

This protocol is illustrative and based on general methods for regioselective carbohydrate chemistry. Optimization would be required.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

To a suspension of methyl α-D-glucopyranoside in anhydrous acetonitrile, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Step 2: Acetylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dissolve the product from Step 1 in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding methanol and then co-evaporate with toluene to remove residual pyridine.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside.

Step 3: Regioselective Opening of the Benzylidene Acetal and Subsequent Acetylation

-

This is a more complex transformation that could involve multiple steps to selectively acetylate the C-6 position while leaving the C-4 position free. This would likely involve a regioselective opening of the benzylidene acetal, protection of the C-4 hydroxyl, acetylation of the C-6 hydroxyl, and subsequent deprotection of the C-4 position.

Purification: Purification at each step, and of the final product, is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Caption: Conceptual synthetic pathway to Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside.

Characterization and Analytical Methods

The unambiguous characterization of Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside is crucial to confirm its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the anomeric proton (H-1), the ring protons, the methyl protons of the glycoside, and the three acetyl groups. The chemical shift and coupling constants of the ring protons are diagnostic for the α-gluco configuration and can be used to confirm the position of the free hydroxyl group. The presence of a signal corresponding to a hydroxyl proton (which would disappear upon D₂O exchange) would confirm the presence of an unprotected hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms of the pyranose ring are sensitive to the presence or absence of acetyl groups, allowing for confirmation of the acetylation pattern.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would show a peak corresponding to the sodiated or potassiated adduct of the molecule ([M+Na]⁺ or [M+K]⁺).

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Acetylated Methyl Glycosides: A common method for the structural analysis of glycoprotein glycans involves the complete methylation or acetylation of the sugar, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates, which can be analyzed by GC-MS.[8] This technique is more for the analysis of monosaccharide composition in a larger structure rather than the characterization of the title compound itself.

Applications in Organic Synthesis: A Key Glycosyl Acceptor

The primary utility of Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside is as a glycosyl acceptor in the synthesis of oligosaccharides. The free hydroxyl group at the C-4 position is a nucleophile that can attack an activated glycosyl donor to form a (1→4)-glycosidic bond.

Conceptual Glycosylation Workflow

-

Preparation of the Glycosyl Donor: A suitable monosaccharide is prepared with a leaving group at the anomeric position (e.g., a bromide, trichloroacetimidate, or thioglycoside) and with its other hydroxyl groups protected.

-

Glycosylation Reaction: The glycosyl acceptor (Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside) and the glycosyl donor are reacted in the presence of a promoter (a Lewis acid). The promoter activates the glycosyl donor, facilitating the attack by the C-4 hydroxyl of the acceptor.

-

Work-up and Purification: The reaction is quenched, and the resulting disaccharide is purified, typically by column chromatography.

-

Deprotection: The protecting groups on the newly formed disaccharide can be removed to yield the final target oligosaccharide.

Caption: General workflow for a glycosylation reaction using Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside as a glycosyl acceptor.

Biological Significance and Drug Development Context

There is currently no direct evidence in the reviewed literature to suggest that Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside itself possesses significant biological activity. Its primary role is that of a synthetic building block. However, the oligosaccharide structures that can be synthesized using this acceptor are often of great biological importance. For instance, (1→4)-linked glucose units are the backbone of starch and glycogen. The ability to synthesize specific fragments of these and other complex carbohydrates allows researchers to:

-

Study the binding of carbohydrates to proteins (lectins).

-

Develop carbohydrate-based vaccines.

-

Synthesize carbohydrate-based drugs.[1]

-

Investigate the role of specific carbohydrate structures in disease processes.